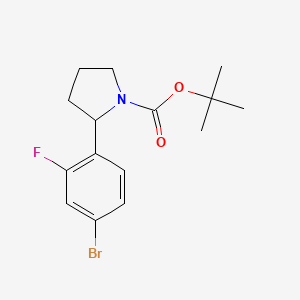

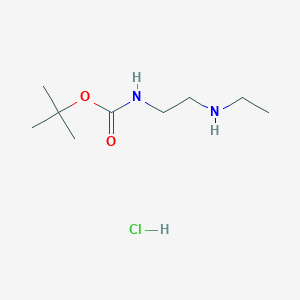

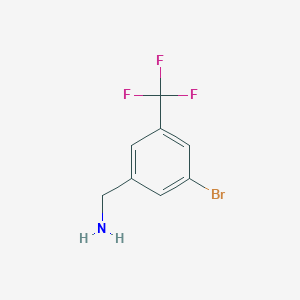

1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine

Übersicht

Beschreibung

1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine is a heterocyclic compound containing a five-membered ring structure of nitrogen, oxygen, and carbon atoms. It is a derivative of pyrrolidine, an organic compound with a wide range of applications in the pharmaceutical and chemical industries. This compound is of particular interest due to its ability to act as a prodrug, delivering active ingredients to target areas. Its ability to cross the blood-brain barrier and its low toxicity make it an attractive option for drug delivery.

Wissenschaftliche Forschungsanwendungen

Asymmetric Syntheses and Catalysis :

- The compound is used in asymmetric syntheses. For example, highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines have been achieved using treatment with s-BuLi/(−)-sparteine, showing solvent dependency and providing high yields with significant enantiomeric excesses in toluene (Wu, Lee, & Beak, 1996).

- The compound plays a role in the lithiation-substitution of N-Boc-2-phenylpyrrolidine, allowing for the creation of pharmaceutically relevant compounds containing a quaternary stereocenter. This process involves optimal lithiation conditions and studies using in situ IR spectroscopy (Sheikh et al., 2012).

Material Science and Luminescent Properties :

- The compound has been used in the synthesis of luminescent materials. For instance, a diboron compound displaying reversible intramolecular C-C bond formation/breaking and color switching was synthesized. The reactions were mediated by an N,C-chelate ligand (Rao et al., 2008).

- The compound is a component in the synthesis of fluorinated derivatives of sigma-1 receptor modulators, contributing to transformations that lead to fluorinated structural derivatives (Kuznecovs et al., 2020).

Pharmacological Synthesis and Reaction Studies :

- In the field of pharmacological synthesis, the compound contributes to the preparation of functionalized oligopyridine ligands bearing accessory pyrromethene-BF2 fluorophores. This synthesis demonstrates the advantages of various protocols adapted for the chemical reactivity of the starting materials (Ulrich & Ziessel, 2004).

Polymer and Co-polymer Synthesis :

- The compound plays a role in the synthesis of polymers and co-polymers. For example, it's used in the synthesis of soluble alternating co-polymers like P-Boc, demonstrating a strategy for developing novel functional materials. Such polymers show potential as efficient and renewable fluoride anion chemosensors (Zhang et al., 2018).

Eigenschaften

IUPAC Name |

tert-butyl 2-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-8-4-5-13(18)11-7-6-10(16)9-12(11)17/h6-7,9,13H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHKVXCTSVSLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)

![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)